Product packaging for 3-Amino-1-(2-methylphenyl)piperidin-2-one(Cat. No.:CAS No. 1340035-39-3)

3-Amino-1-(2-methylphenyl)piperidin-2-one

Cat. No.: B3232387
CAS No.: 1340035-39-3
M. Wt: 204.27
InChI Key: UDWIUYVUFJKMQK-UHFFFAOYSA-N
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Description

Research Use Only. This product is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. 3-Amino-1-(2-methylphenyl)piperidin-2-one is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The structure features a piperidin-2-one (delta-lactam) core with a primary amino group at the 3-position and an ortho-methylphenyl substituent on the nitrogen atom, offering multiple sites for chemical modification and derivatization. This compound is of significant interest for researchers focused on developing novel pharmacologically active molecules. Piperidinone scaffolds are prevalent in compounds studied for their interaction with various biological targets . The functional groups present make it a versatile precursor for the synthesis of more complex chemical libraries, particularly in the exploration of structure-activity relationships (SAR). Researchers utilize this building block in hit-to-lead optimization campaigns, where its physicochemical properties can be tailored to improve potency and selectivity. Analytical data, including characterization by NMR and mass spectrometry, confirm the identity and high purity of the product. For specific lot information, including CAS number and analytical results, please refer to the provided Certificate of Analysis (COA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B3232387 3-Amino-1-(2-methylphenyl)piperidin-2-one CAS No. 1340035-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWIUYVUFJKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340035-39-3
Record name 3-amino-1-(2-methylphenyl)piperidin-2-one
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Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Amino-1-(2-methylphenyl)piperidin-2-one. One- and two-dimensional NMR experiments are employed to assign all proton and carbon resonances and to establish the conformational preferences of the molecule.

The assignment of proton (¹H) and carbon (¹³C) NMR signals is the foundational step in structural analysis. Based on known chemical shift values for similar structural fragments like substituted piperidines and N-aryl amides, a predicted assignment can be established. researchgate.netchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons of the piperidine (B6355638) ring. The piperidine ring protons (at C3, C4, C5, and C6) would appear as complex multiplets due to geminal and vicinal couplings. The proton at C3, being attached to the same carbon as the amino group, would have a chemical shift influenced by its electronic environment.

The ¹³C NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon (C2) of the lactam ring is expected to resonate at a significantly downfield chemical shift (typically 170-175 ppm). The carbons of the aromatic ring will appear in the 120-140 ppm range, while the aliphatic carbons of the piperidine ring and the methyl group will be found in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C3'-C6')7.1 - 7.4Multiplet (m)
Piperidine H3~3.5 - 3.8Multiplet (m)
Piperidine H6~3.2 - 3.6Multiplet (m)
Piperidine H4, H5~1.7 - 2.2Multiplets (m)
Amine (NH₂)VariableBroad Singlet (br s)
Methyl (CH₃)~2.2 - 2.4Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
C2 (Carbonyl C=O)170 - 175
C1', C2' (Aromatic)135 - 140
C3', C4', C5', C6' (Aromatic)125 - 132
C3 (Piperidine)50 - 55
C6 (Piperidine)45 - 50
C4, C5 (Piperidine)20 - 30
Methyl (CH₃)17 - 20

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra and for probing the molecule's three-dimensional structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons on the piperidine ring (H3-H4, H4-H5, H5-H6), helping to trace the spin system of the heterocyclic ring. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is invaluable for definitively assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal identified as H3 would show a cross-peak with the carbon signal for C3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to four bonds). youtube.com This is crucial for piecing together the molecular skeleton. Key expected correlations include:

From the methyl (CH₃) protons to the aromatic C1' and C2' carbons.

From the piperidine H6 protons to the aromatic C1' carbon and the lactam carbonyl C2.

From the piperidine H4 protons to the C2 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govunivr.it NOESY is the primary method for determining the preferred conformation. For instance, spatial proximity between the protons of the 2-methylphenyl group and the protons on one face of the piperidine ring (e.g., H3 or H6) would provide strong evidence for the rotational orientation of the N-aryl bond and the conformation of the piperidine ring. nih.gov

The piperidine ring in this compound is not static and can undergo conformational exchange, primarily between different chair and boat forms. nih.govresearchgate.net Furthermore, rotation around the N-C(aryl) single bond is also a dynamic process. These exchange processes can be studied using variable-temperature (VT) NMR.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the exchange rate increases, leading to the broadening and eventual coalescence of these signals. Analysis of this line-shape data allows for the calculation of the activation energy barriers (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule and the nature of their chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. thermofisher.com

N-H Stretching: The primary amine (-NH₂) group should give rise to two medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine ring and methyl group) will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the six-membered lactam (amide) ring is predicted to be in the range of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-intensity band around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the amine and the amide are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium-Weak
Aromatic CHC-H Stretch3000 - 3100Medium-Weak
Aliphatic CHC-H Stretch2850 - 3000Medium
Lactam CarbonylC=O Stretch1650 - 1680Strong
Primary AmineN-H Bend1590 - 1650Medium
Aromatic C=CC=C Stretch1450 - 1600Variable
Amine/AmideC-N Stretch1000 - 1350Medium

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals where their IR absorptions are weak. researchgate.net

Theoretical calculations combined with experimental spectra can help assign these conformation-sensitive bands. For example, the vibrational frequencies associated with the piperidine ring would be expected to differ between a chair conformation where the 3-amino group is axial versus one where it is equatorial. researchgate.net These subtle shifts in the FT-IR and Raman spectra, though difficult to interpret without computational modeling, contain detailed information about the dominant conformational state of the molecule in the solid state (FT-IR/Raman) or in solution. ruc.dk

Mass Spectrometry (MS)

Mass spectrometry is a pivotal tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its various ionic adducts, which allows for the unambiguous determination of its elemental formula, C₁₂H₁₆N₂O. The high precision of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts This table displays predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of the target compound.

Adduct Ion Molecular Formula Predicted m/z
[M+H]⁺ C₁₂H₁₇N₂O⁺ 205.13355
[M+Na]⁺ C₁₂H₁₆N₂NaO⁺ 227.11549
[M+K]⁺ C₁₂H₁₆KN₂O⁺ 243.08943
[M-H]⁻ C₁₂H₁₅N₂O⁻ 203.11899

Data sourced from PubChem predictions. uni.luuni.lu

Common fragmentation mechanisms for amino-containing compounds often involve the loss of ammonia (B1221849) (NH₃) or the formation of characteristic ions from the cleavage of C-C bonds adjacent to the amine. researchgate.net For amide-containing rings, scission of the ester or amide bond is a predominant pathway. mdpi.com

Table 2: Plausible Fragmentation Ions for [M+H]⁺ of this compound This table outlines potential fragmentation ions and their corresponding mass-to-charge ratios (m/z) based on common fragmentation rules.

Proposed Fragment Description Plausible m/z
[M+H - NH₃]⁺ Loss of ammonia from the 3-amino group 188.1073
[M+H - CO]⁺ Loss of carbon monoxide from the lactam ring 177.1386
[C₇H₇]⁺ Tropylium ion from the tolyl group 91.0542

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of absolute configuration, detailed bond parameters, and the preferred conformation of the molecule in the solid state.

The compound this compound possesses a chiral center at the C3 position of the piperidin-2-one ring. SCXRD can determine the absolute configuration (R or S) of this stereocenter. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure. The Flack parameter is a critical value refined during the analysis; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence. rsc.orgmdpi.com In cases where a heavy atom is not present, chiral derivatives may be synthesized to facilitate this determination. researchgate.net

SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. While a specific crystal structure for this compound is not publicly documented, expected values can be inferred from crystal structures of similar piperidine derivatives. nih.govmdpi.com The geometry is governed by the hybridization of the atoms; the carbonyl carbon and the carbons of the phenyl ring are sp² hybridized, leading to planar geometries in those regions, while the saturated carbons of the piperidine ring are sp³ hybridized, resulting in a tetrahedral geometry. okstate.edusydney.edu.auwwnorton.com

Table 3: Typical Bond Parameters for Piperidin-2-one Derivatives This table presents representative bond lengths and angles for the core functional groups found in the title compound, based on data from related structures.

Parameter Bond/Angle Typical Value
Bond Length C=O (carbonyl) ~1.23 Å
C-N (amide) ~1.34 Å
N-C (ring) ~1.47 Å
C-C (ring) ~1.52 Å
C-N (amine) ~1.46 Å
C-C (aromatic) ~1.39 Å
Bond Angle C-N-C (amide) ~120°
N-C=O (amide) ~122°
C-C-C (ring) ~111°

Values are generalized from crystallographic data of related heterocyclic compounds. nih.govnih.gov

The six-membered piperidin-2-one ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. wikipedia.orgucalgary.ca

For a standard cyclohexane (B81311) ring, the chair conformation is the most stable. wikipedia.org However, in piperidin-2-one, the presence of an sp²-hybridized carbonyl carbon and an adjacent nitrogen atom flattens part of the ring. This often leads to a preference for non-chair conformations. Studies on similar piperidin-2-one systems show that the ring frequently adopts a half-chair or a twist-boat conformation to alleviate strain. nih.gov In some highly substituted piperidines, unfavorable steric interactions can even force the molecule into a boat conformation, which is typically a high-energy transition state. rsc.org The final preferred conformation in the solid state is a balance between these intramolecular forces and intermolecular packing forces within the crystal lattice. nih.govnih.gov

Table 4: Relative Energies of Cyclohexane Conformations This table provides a general comparison of the stability of the principal conformations of a six-membered ring.

Conformation Relative Energy (kcal/mol) Stability
Chair 0 Most Stable
Twist-Boat 5.5 Intermediate
Boat 6.9 Unstable
Half-Chair 10 Least Stable (Transition State)

Energy values are for unsubstituted cyclohexane and serve as a general reference. wikipedia.orgyoutube.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed and specific analysis of the intermolecular interactions for this compound is contingent upon the determination of its crystal structure. The presence of a primary amine (-NH2), a carbonyl group (C=O), and an aromatic ring suggests the potential for a variety of non-covalent interactions that would govern its solid-state architecture.

Theoretically, the following interactions could be anticipated:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the amine can serve as hydrogen bond acceptors. This could lead to the formation of intricate hydrogen-bonding networks, such as dimers, chains, or sheets, which would significantly influence the crystal packing.

However, without experimental data, it is impossible to confirm the existence or describe the specific geometry (bond distances and angles) of these potential interactions.

Data Table of Potential Intermolecular Interactions

Interaction Type Potential Donor Potential Acceptor Remarks
Hydrogen Bonding N-H (amine) O=C (amide) Highly probable; could lead to dimer or catemer motifs.
N-H (amine) N (amine of another molecule) Possible, but likely weaker than N-H···O=C.
π-π Stacking 2-methylphenyl ring 2-methylphenyl ring Dependent on steric factors and packing efficiency.
van der Waals Forces All atoms All atoms General attractive forces contributing to crystal stability.

This table is a theoretical projection and is not based on experimental data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Amino-1-(2-methylphenyl)piperidin-2-one, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results. researchgate.net

The first step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates the most stable arrangement of atoms by minimizing the forces acting on them. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would detail the planarity of the phenyl ring, the conformation of the piperidinone ring, and the spatial orientation of the amino and methyl groups.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

ParameterBondBond Length (Å)ParameterBond AngleAngle (°)
Bond LengthC=O1.23Bond AngleO-C-N121.5
C-N (amide)1.36C-C-N (ring)117.0
C-N (amino)1.46H-N-H (amino)109.5
C-C (phenyl)1.39C-C-C (phenyl)120.0
C-N (phenyl)1.42

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar structures.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the carbonyl group (C=O) of the piperidinone ring.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

OrbitalEnergy (eV)
E(HOMO)-6.25
E(LUMO)-1.10
Energy Gap (ΔE)5.15

Note: The data in this table is illustrative and based on typical DFT calculation results.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the normal modes of vibration, specific spectral peaks can be assigned to the motions of functional groups. researchgate.netresearchgate.net For this compound, key vibrational modes include the N-H stretching of the amino group, the C=O stretching of the amide, C-H stretching of the aromatic and aliphatic portions, and various bending and ring deformation modes. The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amino)Asymmetric & Symmetric Stretch3450, 3360
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch2980 - 2850
C=O (amide)Stretch1685
N-H (amino)Scissoring1620
C=C (aromatic)Stretch1600, 1490

Note: The data in this table is illustrative and represents typical values from DFT calculations.

Reactivity descriptors derived from DFT provide quantitative measures of local reactivity. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the most negative potential (red) is expected around the carbonyl oxygen atom, while positive regions (blue) would be found near the amino hydrogens.

Fukui functions are another powerful tool for identifying reactive sites. researchgate.netresearchgate.net They indicate the change in electron density at a specific point when the total number of electrons in the system changes. The function f(r)⁺ predicts sites for nucleophilic attack, while f(r)⁻ predicts sites for electrophilic attack. In this compound, the nitrogen of the amino group and the carbonyl oxygen would be key sites for electrophilic attack (high f(r)⁻), whereas the carbonyl carbon would be a primary site for nucleophilic attack (high f(r)⁺).

Advanced Intermolecular Interaction Analysis

While DFT focuses on intramolecular properties, understanding how molecules interact with each other is crucial, especially in the solid state.

Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated around a molecule, and properties are mapped onto it. A commonly mapped property is the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating close interactions like hydrogen bonds.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. nih.gov It plots the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). For this compound, the fingerprint plot would likely show significant contributions from several types of interactions. The most prominent would be H···H contacts due to the abundance of hydrogen atoms. Sharp spikes in the plot would correspond to strong, directional N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of neighboring molecules. Other significant interactions would include C-H···O and C-H···π contacts involving the phenyl ring. nih.gov

Table 4: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface (Illustrative)

Contact TypeContribution (%)
H···H45.5
O···H / H···O25.0
C···H / H···C18.5
N···H / H···N8.0
Other3.0

Note: The data in this table is illustrative, representing a typical distribution for a molecule with these functional groups.

Based on a comprehensive search of publicly available scientific literature, there are no specific computational and theoretical chemistry investigations focused solely on the chemical compound “this compound.” As a result, the detailed research findings required to populate the requested article sections and subsections are not available.

To maintain scientific accuracy and adhere to the strict requirement of focusing only on the specified compound, it is not possible to generate an article on the "Quantitative Analysis of Weak Interactions," "Conformational Landscape Exploration," or "Solvent Effects on Molecular Properties" for this compound. Creating such content without supporting research data would lead to speculation and unsubstantiated claims, which would not meet the professional and authoritative tone requested.

Further research in the field of computational chemistry may, in the future, provide the necessary data to construct the outlined article.

Role in Advanced Organic Synthesis and Materials Science Non Biological Focus

Building Block for Complex Heterocyclic Architectures

The rigid, yet functionalized, piperidinone ring is an excellent starting point for the synthesis of more elaborate heterocyclic systems. The amine and lactam functionalities serve as handles for a variety of chemical transformations.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of heterocyclic synthesis. The 3-aminopiperidin-2-one (B154931) framework is theoretically well-suited for such transformations. For instance, [3+2] and [4+2] cycloaddition reactions are powerful methods for constructing five- and six-membered rings, respectively. chim.ityoutube.comyoutube.com The amine group in 3-Amino-1-(2-methylphenyl)piperidin-2-one can be transformed into a 1,3-dipole precursor, enabling participation in 1,3-dipolar cycloadditions to form fused polycyclic architectures. chim.it

While direct examples involving this specific compound are not prevalent, related strategies with other lactam derivatives have been successfully employed. For example, Rh(I)-catalyzed [3+2] annulation reactions of amides with cyclopropenones have been shown to produce highly substituted α,β-unsaturated γ-lactam derivatives. nih.gov Similarly, phosphine-catalyzed [3+2] annulation of allenoates with succinimides yields spirocyclic diones. rsc.org These methodologies highlight the potential of the lactam moiety within the target molecule to participate in ring-forming reactions to create diverse and complex heterocyclic products.

Table 1: Representative Annulation Reactions with Lactam & Amide Scaffolds

Reaction Type Reactants Catalyst/Reagent Product Type Ref.
[3+2] Annulation Amides, Cyclopropenones Rh(I) Complex α,β-Unsaturated γ-Lactams nih.gov
[3+3] Annulation β-aminoalkyl zinc iodide, 3-chloro-2-(chloromethyl)prop-1-ene Copper / NaH 5-Methylene Piperidines whiterose.ac.uk
[4+2] Annulation 2,3-Dioxopyrrolidines, 3-Alkylidene Oxindoles Organocatalyst Fused Dihydropyrrolidones nih.gov
[1+2+3] Construction Ammonium salts, Alkenes, Unsaturated Carbonyls Organophotocatalyst Substituted 2-Piperidinones nih.gov

Piperidines are among the most prevalent N-heterocycles in pharmaceuticals and bioactive compounds. nih.gov The development of methods for their synthesis, particularly with multiple points of substitution and stereocontrol, is a significant area of research. The this compound scaffold is an ideal precursor for generating polysubstituted piperidines.

The lactam ring can be reductively opened to yield a 1,5-amino alcohol, or the carbonyl can be manipulated to introduce substituents at the C2 position. The existing amino group at C3 and the potential for functionalization on the N-aryl ring provide multiple handles for diversification. Methodologies like the diastereoselective addition of cuprates followed by reductive amination have been used to create 4-substituted-3-aminopiperidin-2-ones, demonstrating the feasibility of elaborating this core structure. nih.gov Furthermore, multicomponent reactions, such as a tandem aza[4+2]/allylboration, have been developed to access polysubstituted α-hydroxyalkyl piperidines in a highly controlled manner, showcasing a strategy that could be adapted for piperidinone-based starting materials. nih.gov The enantioselective ring expansion of prolinols has also been shown to produce 3-azidopiperidines, which are readily reduced to the corresponding 3-aminopiperidines, offering another route to chiral piperidine (B6355638) derivatives. acs.org

Applications in Catalysis

The structural features of this compound, particularly its potential for chirality and the presence of multiple heteroatom donors, suggest its utility in both metal-based and organocatalysis.

The development of novel ligands is crucial for advancing transition-metal catalysis. chiba-u.jp Amino acids and their derivatives are attractive ligand scaffolds due to their ready availability, chirality, and ability to form stable complexes with metals. mdpi.comresearchgate.netmdpi.com The subject compound can be viewed as a cyclic, N-arylated derivative of an alpha-amino acid amide. hmdb.calmdb.ca The primary amino group and the lactam (which can coordinate through its carbonyl oxygen or nitrogen) can act as a bidentate ligand for a metal center.

Mono-N-protected amino acids (MPAAs) are known to be effective ligands in palladium-catalyzed C-H functionalization reactions, where they facilitate catalytic turnover. nih.gov The N-aryl lactam structure shares features with N-aryl amides and lactams that have been successfully used in cross-coupling reactions. For instance, nickel-catalyzed N-arylation of primary amides and lactams has been achieved using specialized phosphine (B1218219) ligands, indicating the compatibility of the lactam functionality in catalytic cycles. nih.gov The presence of the N-aryl group is a common feature in ligands designed for cross-coupling reactions, often playing a key role in the stability and reactivity of the catalytic complex. researchgate.netbeilstein-journals.org If resolved into its separate enantiomers, this compound could serve as a chiral ligand for asymmetric catalysis.

Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze enantioselective reactions, has become a major pillar of modern synthesis. Proline, a secondary amino acid, is a foundational organocatalyst that operates by forming nucleophilic enamines or by activating electrophiles through hydrogen bonding. youtube.comrsc.org

This compound contains a primary amine and a hydrogen-bond-accepting lactam carbonyl, making it a candidate for bifunctional organocatalysis. In its chiral form, it could potentially catalyze reactions such as asymmetric Mannich, Michael, and aldol (B89426) reactions. The primary amine could form an enamine with a carbonyl compound, while the lactam moiety could help organize the transition state through hydrogen bonding, similar to the role of the carboxylic acid in proline catalysis. youtube.com Hybrid bio-organocatalytic cascades have successfully used transaminases to generate reactive intermediates for subsequent organocatalyzed Mannich reactions to form substituted piperidines, highlighting the synergy between amine chemistry and catalysis in building this heterocyclic core. nih.gov

Advanced Materials Chemistry

The piperidone and N-aryl lactam motifs are valuable building blocks in materials science, particularly for the synthesis of advanced polymers.

Lactams can serve as monomers in ring-opening polymerizations to produce polyamides. More relevant to the structure of this compound, piperidone-containing structures are key components in the development of high-performance polymers such as anion exchange membranes (AEMs) for fuel cells and electrolyzers. rsc.orgresearchgate.net Poly(arylene piperidinium)s have emerged as highly promising AEM materials due to their high hydroxide (B78521) conductivity and excellent alkaline stability. rsc.orgresearchgate.netacs.org

These polymers are often synthesized through superacid-mediated polyhydroxyalkylations using piperidone-based monomers. rsc.orgacs.org The N-aryl group of this compound makes it a direct analogue of the monomers used to create these advanced materials. Furthermore, recent research has explored the use of bispiperidone derivatives as reactive ketone-based building blocks for creating dynamic polymer networks through dynamic covalent chemistry with amines. rsc.org This suggests that the piperidinone core could be incorporated into recyclable or self-healing materials.

Table 2: Piperidone Derivatives in Polymer Chemistry

Monomer/Precursor Class Polymer Type Application Key Feature Ref.
N-Alkyl/Aryl Piperidones Poly(arylene piperidinium)s Anion Exchange Membranes (AEMs) High alkaline stability and conductivity rsc.orgresearchgate.netacs.org
4-Piperidones Linear & Hyperbranched Polymers General Polymers Controlled polymerization with aromatic hydrocarbons nih.gov
Bis(piperidin-4-one)s Dynamic Covalent Networks Recyclable Materials Reversible network formation with amines rsc.org

Incorporation into Polymeric Structures

A comprehensive search has found no documented instances of This compound being used as a monomer for the synthesis of polymeric structures. The bifunctional nature of the molecule, containing a reactive amino group and a cyclic amide (lactam), suggests its potential for use in step-growth polymerization to form polyamides. The presence of the 2-methylphenyl group could influence the properties of such a hypothetical polymer, potentially affecting its solubility, thermal stability, and mechanical characteristics. However, there is currently no scientific literature or patent data available to support this hypothesis or to provide any experimental details or characterization of resulting polymers.

Supramolecular Assemblies for Non-Biological Applications

There is no available research describing the use of This compound as a building block for supramolecular assemblies in non-biological contexts. The molecule possesses sites for hydrogen bonding (the amino group and the carbonyl group of the lactam) and potential for π-π stacking interactions via the aromatic ring. These features are often exploited in the design of self-assembling systems for applications in areas such as materials science, catalysis, or molecular recognition. Nevertheless, no studies have been published that explore the self-assembly properties of this specific compound or its derivatives for any non-biological application.

Data Tables

Due to the absence of research findings, no data tables containing experimental results for the incorporation of This compound into polymeric or supramolecular structures can be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-(2-methylphenyl)piperidin-2-one, and how can purity be validated?

  • Methodology : Use nucleophilic substitution or reductive amination for synthesis, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) and confirm absence of byproducts via <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6, 400 MHz) . For structural confirmation, employ X-ray crystallography (SHELX-97 for refinement) and cross-validate with IR spectroscopy (KBr pellet, 400–4000 cm<sup>−1</sup> to detect amine and carbonyl stretches) .

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?

  • Methodology : Perform graph set analysis (GSA) on X-ray diffraction data to categorize hydrogen-bonding motifs (e.g., chains, rings). Use Mercury software to calculate donor-acceptor distances and angles, ensuring compliance with Etter’s rules for directional hydrogen bonding . Compare results with similar piperidinone derivatives to identify recurring patterns .

Q. What chromatographic methods are suitable for assessing the compound’s stability under varying solvent conditions?

  • Methodology : Conduct accelerated stability studies using reversed-phase HPLC (C18 column, pH 6.5 ammonium acetate buffer) to monitor degradation products. Adjust mobile phase polarity to resolve enantiomers or tautomers, if present. Validate method robustness using ICH guidelines (Q1A) .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic data and computational molecular geometry predictions?

  • Methodology : Compare DFT-optimized structures (B3LYP/6-31G* basis set) with experimental X-ray data. Analyze root-mean-square deviations (RMSD) in bond lengths/angles. If discrepancies exceed 0.05 Å, re-evaluate computational parameters (e.g., solvent effects, dispersion corrections) or validate crystallographic refinement using the Rint and Rfree values in SHELXL .

Q. What experimental designs are recommended to study solvent effects on the compound’s conformational stability?

  • Methodology : Perform variable-temperature NMR (VT-NMR) in D2O, DMSO-d6, and CDCl3 to observe solvent-dependent rotamer populations. Complement with molecular dynamics simulations (AMBER force field, explicit solvent model) to correlate experimental data with free-energy landscapes .

Q. How can researchers reconcile discrepancies between in silico docking results and empirical binding affinity data?

  • Methodology : Re-parametrize docking software (e.g., AutoDock Vina) using crystallographic ligand poses. Validate force fields with MM-PBSA/GBSA calculations. If empirical IC50 values contradict docking scores, investigate off-target interactions via proteome-wide affinity profiling (SPR or ITC) .

Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound?

  • Methodology : Screen polymorphs using solvent-drop grinding and thermal analysis (DSC/TGA). Characterize dominant forms via PXRD (Rietveld refinement in TOPAS) and solid-state NMR (<sup>15</sup>N CPMAS). Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability implications .

Q. How can stereochemical effects on biological activity be systematically evaluated?

  • Methodology : Synthesize enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or asymmetric catalysis. Test enantiopure samples in cell-based assays (e.g., IC50 in HEK293 cells). Use circular dichroism (CD) to confirm absolute configuration and correlate with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.